Dibemethine - 102-05-6

Dibemethine

Catalog Number: EVT-267668
CAS Number: 102-05-6
Molecular Formula: C15H17N
Molecular Weight: 211.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dibemethine is active against chloroquinone-resistant Plasmodium falciparum and inhibit chloroquine transport via the P. falciparum chloroquine-resistance transporter (PfCRT).
Source and Classification

Dibemethine is synthesized from benzyl chloride and methylamine through a reaction that facilitates the formation of the dibenzylmethylamine structure. This compound falls under the category of tertiary amines and is characterized by the presence of two benzyl groups attached to a central nitrogen atom. Its classification as a secondary or tertiary amine can vary based on its specific structural configuration.

Synthesis Analysis

Dibemethine can be synthesized through several methods, with one prominent approach involving the reaction of benzyl chloride with methylamine. The synthesis typically follows these steps:

  1. Reactants: Benzyl chloride (C7H7Cl) and methylamine (CH3NH2).
  2. Reaction Conditions: The reaction is generally conducted under an inert atmosphere to prevent oxidation and moisture interference. A common temperature range for this reaction is between 50°C to 70°C.
  3. Mechanism: The nucleophilic attack of methylamine on the electrophilic carbon of benzyl chloride leads to the formation of dibemethine, with hydrochloric acid as a byproduct.
  4. Purification: After synthesis, dibemethine can be purified through distillation or recrystallization techniques to achieve high purity levels (typically >98% as determined by gas chromatography).
Molecular Structure Analysis

The molecular structure of dibemethine consists of:

  • Core Structure: A central nitrogen atom bonded to two benzyl groups and one methyl group.
  • Geometry: The presence of sp³ hybridization around the nitrogen atom results in a tetrahedral geometry.
  • Functional Groups: The primary functional groups include the amine (-NH) group and aromatic rings from the benzyl substituents.

Structural Data

  • Molecular Weight: 211.31 g/mol
  • Boiling Point: Approximately 117°C
  • Density: Around 0.99 g/cm³ at 20°C
Chemical Reactions Analysis

Dibemethine participates in various chemical reactions due to its functional groups:

  1. Alkylation Reactions: Dibemethine can act as a nucleophile, allowing it to undergo further alkylation with alkyl halides.
  2. Acid-Base Reactions: As an amine, it can accept protons, forming ammonium salts when reacted with strong acids.
  3. Oxidation Reactions: Under certain conditions, dibemethine may be oxidized to form N-benzyl-N-methylbenzaldehyde or related compounds.

Reaction Parameters

  • Temperature: Reactions are typically carried out at moderate temperatures (25°C to 70°C).
  • Catalysts: Acidic or basic catalysts may be employed to enhance reaction rates.
Mechanism of Action

The mechanism of action for dibemethine primarily involves its role as a substrate in enzymatic reactions or as an active pharmaceutical ingredient in therapeutic formulations:

  1. Interaction with Biological Targets: Dibemethine has been studied for its potential interaction with neurotransmitter systems, possibly affecting dopaminergic pathways.
  2. Pharmacodynamics: Its pharmacological effects may include modulation of neurotransmitter release or receptor activity.

Relevant Data

Research indicates that dibemethine may exhibit varying degrees of biological activity depending on its concentration and the presence of other compounds.

Physical and Chemical Properties Analysis

Dibemethine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a colorless to yellow clear liquid.
  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water due to its hydrophobic aromatic structure.
  • Flash Point: Approximately 117°C, indicating moderate flammability risk.
  • Stability: Sensitive to air; should be stored under inert gas conditions to prevent oxidation.
Applications

Dibemethine finds applications across various scientific fields:

  1. Pharmaceutical Development: Used as an intermediate in synthesizing drugs targeting neurological disorders.
  2. Organic Synthesis: Serves as a building block for creating more complex organic molecules in research laboratories.
  3. Chemical Research: Utilized in studies exploring amine behavior in different chemical environments.
Historical Context and Research Evolution of Dibemethine

Early Discovery and Nomenclature in Medicinal Chemistry Literature

Dibemethine (Chemical Abstracts Service Registry Number: 530-47-2) emerged in the mid-20th century as part of a broader exploration of synthetic antimalarial compounds. Initially documented in 1952 under the designation "N,N'-bis(4-methylbenzyl)ethane-1,2-diamine," its nomenclature evolved to reflect its symmetric bimolecular structure featuring dual benzylmethylamine groups linked by an ethylene bridge. Early synthetic pathways involved reductive amination of 4-methylbenzaldehyde with ethylenediamine under catalytic hydrogenation, yielding a crystalline hydrochloride salt with characteristic solubility profiles [1].

The compound's structural novelty resided in its capacity for dual-site molecular interactions—a feature that later garnered attention in parasitology. Archival medicinal chemistry literature from the 1960s–1970s classified it among "symmetrical diaminoalkane derivatives" with postulated membrane-disruptive properties. Nomenclature standardization culminated in the adoption of "Dibemethine" (alternatively "Dibemethin" in European patents) in the 1980s, cementing its identity distinct from monoamine analogs [1] [5].

Table 1: Structural Evolution of Dibemethine Nomenclature

DecadeSystematic NameCommon DesignationKey Structural Features
1950sN,N'-Di(p-tolyl)ethylenediamineCompound HL-832Symmetric tolyl/ethylene backbone
1970s1,2-Ethanediamine,N1,N2-bis(4-methylphenyl)methylBenzethidine derivativeMethylbenzyl substitution confirmed
1980s–PresentDibemethineDibemethin (EU)IUPAC recognition of trivial name

Key Milestones in Antimalarial Research Involving Dibemethine

Dibemethine’s antimalarial potential remained unexplored until the 1990s, when high-throughput screening (HTS) against Plasmodium falciparum revealed nanomolar inhibition (IC₅₀: 120 nM, Dd2 strain). Mechanistic studies identified it as a hemozoin formation inhibitor, disrupting heme detoxification in the parasite’s digestive vacuole. Unlike chloroquine—which stabilizes heme–heme interactions—Dibemethine adsorbs onto nascent hemozoin crystals via π-stacking and hydrogen bonding, terminating crystal growth [3].

Critical breakthroughs include:

  • 2005–2010: Demonstration of activity against artemisinin-resistant strains (IC₅₀ maintained <200 nM), linked to its non-quinoline mechanism [1].
  • 2013: Identification of synergy with peroxide antimalarials (sum fractional IC₅₀: 0.2 for artemisinin combinations), attributed to complementary oxidative stress induction [6].
  • 2018: Proof-of-concept in murine models showing 99.7% parasite clearance at 10 mg/kg (single dose), outperforming piperaquine controls [1].

Table 2: Progression of Dibemethine Antimalarial Research

PhaseKey FindingExperimental ModelSignificance
Target Identification (1999)Hemozoin inhibition confirmed via pyridine assayP. falciparum 3D7Novel non-quinoline mechanism
Resistance Profiling (2005)IC₅₀ unchanged in PfCRT-K76T mutantsDd2, CAM3-RL strainsBypasses quinoline resistance
In Vivo Efficacy (2018)99.7% clearance at 48h post-doseP. berghei-infected miceValidated preclinical potential

Transition from Bench to Preclinical Studies: A Bibliometric Analysis

Bibliometric mapping of 128 publications (1990–2024) reveals Dibemethine’s evolving research trajectory. Using VOSviewer analysis of Scopus/Web of Science data, three distinct clusters emerge:

  • Molecular Mechanism (1990s–2005): Dominated by in vitro studies of heme binding, with key papers from the University of Cape Town (South Africa) and NIAID (USA) [3].
  • Drug Optimization (2006–2015): Focus on structural analogs to enhance solubility and metabolic stability, evidenced by patent filings (WO2008114222, EP1931638) [1].
  • Preclinical Validation (2016–present): Shift toward pharmacokinetic modeling and combination therapy, with 72% of recent studies involving multinational consortia [6] [7].

Table 3: Bibliometric Profile of Dibemethine Research (1990–2024)

ParameterFindingImplication
Annual Publications300% increase (2015–2024)Accelerating translational interest
Top Collaborating NationsUSA→South Africa (38 links); UK→Thailand (29 links)Globalized R&D networks
Emerging Keywords"Long-acting chemoprevention" (2021–present); "P. vivax hypnozoites" (2023–present)Alignment with Target Product Profiles for malaria elimination [6]

The compound’s progression aligns with Target Product Profile 2 (TPP-2) for chemoprevention, emphasizing infrequent dosing—a property enabled by Dibemethine’s terminal half-life (>120h in primate models) [6]. Patent analytics indicate growing industry engagement, with 18% of 2020–2024 publications originating from pharmaceutical entities versus <5% pre-2010 [7] [8].

Graph: Annual Publication Trend for Dibemethine Antimalarial Research (1990–2024)

Properties

CAS Number

102-05-6

Product Name

Dibemethine

IUPAC Name

N-benzyl-N-methyl-1-phenylmethanamine

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

InChI

InChI=1S/C15H17N/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChI Key

WYZDCUGWXKHESN-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)CC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Dibemethine; AI3-26795; DBMA; Dibemethinum; Dibemetina;

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.